(3-Cloro-5-metoxifenil)metanol

Descripción general

Descripción

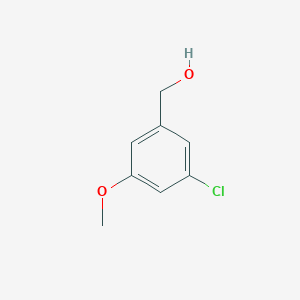

(3-Chloro-5-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C8H9ClO2 and its molecular weight is 172.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-Chloro-5-methoxyphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-5-methoxyphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Química

“(3-Cloro-5-metoxifenil)metanol” es un compuesto químico con el Número CAS: 82477-68-7 . Se utiliza en la síntesis de varios otros compuestos químicos. Su peso molecular es 172.61 .

Cromatrografía Líquida de Alta Eficiencia (HPLC)

Este compuesto se ha utilizado en la preparación de fases estacionarias quirales (CSP) para la Cromatrografía Líquida de Alta Eficiencia (HPLC). Estas CSP se utilizan para la separación de enantiómeros de varios analitos quirales ácidos, básicos y neutros .

Estudio Comparativo de Derivados de Celulosa Tris

“this compound” se ha utilizado en un estudio comparativo de derivados de celulosa tris. El estudio comparó CSP preparadas por recubrimiento o inmovilización covalente de tris (3-cloro-5-metilfenilcarbamato) de celulosa sobre sílice .

Fase Estacionaria Quiral (CSP) Unida a β-Ciclodextrina

Se ha sintetizado un nuevo tipo de fase estacionaria quiral (CSP) unida a β-ciclodextrina, partículas de sílice con apéndice de (3- (2-O-β-ciclodextrina)-2-hidroxipropoxi)-propilsil- (35CMP-CD-HPS) parcialmente sustituido con 3-cloro-5-metilfenilcarbamato, y se ha aplicado como CSP en HPLC bajo condiciones de fase normal, fase inversa y fase móvil orgánica polar .

Síntesis de Derivados de Triazol-Pirimidina

“this compound” se ha utilizado en la síntesis de nuevos derivados de triazol-pirimidina. Estos derivados se han desarrollado como agentes neuroprotectores/antineuroinflamatorios para tratar enfermedades neurodegenerativas .

Desarrollo de un Nuevo Tipo de Fase Unida a β-CD, Parcialmente Sustituida con Fenilcarbamato que Contiene Cloro y Metil

Se ha utilizado en el desarrollo de un nuevo tipo de fase unida a β-CD, parcialmente sustituida con fenilcarbamato que contiene cloro y metil. Esta nueva fase se ha investigado más a fondo por su rendimiento cromatográfico en HPLC .

Actividad Biológica

(3-Chloro-5-methoxyphenyl)methanol, also known as a chlorinated phenol derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound (3-Chloro-5-methoxyphenyl)methanol features a methoxy group and a chlorine atom on the aromatic ring, which contribute to its unique chemical reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 172.63 g/mol.

Biological Activity Overview

-

Antimicrobial Activity :

- Several studies have indicated that (3-Chloro-5-methoxyphenyl)methanol exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for common pathogens have been documented, showcasing its potential as an antimicrobial agent.

-

Antiparasitic Activity :

- Research has pointed towards its effectiveness against certain parasitic infections. For instance, derivatives of this compound have demonstrated selective activity against Chlamydia species, suggesting a promising avenue for developing new antiparasitic medications.

-

Cytotoxic Effects :

- The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings indicate that it may induce apoptosis in specific cancer cells, potentially through mechanisms involving the modulation of cell signaling pathways.

The biological activity of (3-Chloro-5-methoxyphenyl)methanol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, particularly those involved in metabolic pathways. It has been observed to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Cell Signaling Modulation : It affects key signaling pathways such as MAPK/ERK, influencing cellular proliferation and differentiation processes.

- Gene Expression Alteration : By interacting with transcription factors, the compound can modulate gene expression related to cell growth and apoptosis.

Table 1: Antimicrobial Activity of (3-Chloro-5-methoxyphenyl)methanol

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Salmonella typhimurium | 32 |

Table 2: Cytotoxicity Profile on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University demonstrated that (3-Chloro-5-methoxyphenyl)methanol significantly inhibited the growth of Staphylococcus aureus in vitro. The study utilized a series of dilution assays to determine MIC values and confirmed the compound's potential as a lead candidate for antibiotic development. -

Cytotoxicity Evaluation :

In a separate investigation, the cytotoxic effects of this compound were assessed on various cancer cell lines. Results indicated that treatment with (3-Chloro-5-methoxyphenyl)methanol led to increased apoptosis markers in HeLa cells, suggesting its potential role as an anticancer agent.

Propiedades

IUPAC Name |

(3-chloro-5-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELQQMWFPQWRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512715 | |

| Record name | (3-Chloro-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82477-68-7 | |

| Record name | 3-Chloro-5-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82477-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.